4-Bromo-3,5-dimethylisoxazole

Overview

Description

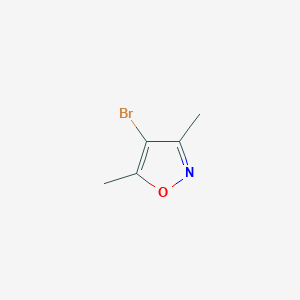

4-Bromo-3,5-dimethylisoxazole (CAS: 10558-25-5) is a halogenated heterocyclic compound with the molecular formula C₅H₆BrNO and a molecular weight of 176.01 g/mol . It features a bromine atom at the 4-position and methyl groups at the 3- and 5-positions of the isoxazole ring. Key properties include:

The compound is synthesized via high-yield methods (98% by quantitative ¹H NMR) and serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethylisoxazole can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylisoxazole using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows:

- 3,5-Dimethylisoxazole is dissolved in DMF.

- N-bromosuccinimide is added to the solution.

- The mixture is heated to 75°C for 3 hours.

- The reaction mixture is then diluted with ethyl acetate and washed with sodium bicarbonate solution, thiosulfate solution, water, and brine.

- The organic layer is dried, and the solvent is removed under reduced pressure to obtain the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures and environmental considerations are crucial in industrial settings to ensure the safe handling of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the reaction of this compound with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.

Common Reagents and Conditions:

N-bromosuccinimide (NBS): Used for bromination reactions.

n-Butyllithium: Used for the formation of boronic acid derivatives.

Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

Boronic Acid Derivatives: Formed through reactions with n-butyllithium.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-Bromo-3,5-dimethylisoxazole is in pharmaceutical research . It serves as a crucial intermediate in the synthesis of various drug candidates, particularly those targeting inflammatory and pain-related pathways.

- Case Study: Research has shown that derivatives of 3,5-dimethylisoxazole exhibit potent activity against bromodomain and extra-terminal (BET) proteins, which are crucial in cancer therapy. For instance, compounds optimized from this moiety demonstrated strong antiproliferative effects on acute myeloid leukemia cells with an IC50 value of 4.8 μM against BRD4(1) .

Agricultural Chemicals

In the realm of agricultural chemistry , this compound is utilized in formulating effective agrochemicals. These formulations enhance pest control and crop protection, contributing to increased agricultural productivity.

- Application Example: The compound has been integrated into products designed to combat specific pests while minimizing environmental impact, highlighting its role in sustainable agriculture practices.

Material Science

The compound is also explored for its potential applications in material science , particularly in the development of advanced materials such as polymers and coatings.

- Properties: Research indicates that materials incorporating this compound exhibit improved thermal and chemical resistance, making them suitable for various industrial applications .

Biochemical Research

In biochemical research , this compound is employed to study enzyme inhibition and receptor binding. This contributes significantly to understanding various biological processes.

- Research Findings: Studies have demonstrated that modifications of this compound can lead to new biologically active derivatives that interact with specific biological targets, enhancing our understanding of their mechanisms .

Analytical Chemistry

Finally, in the field of analytical chemistry , this compound serves as a standard for various analytical methods. It aids in the detection and quantification of similar compounds within complex mixtures.

- Usage Example: Its application in chromatographic techniques allows for accurate analysis and quality control in both pharmaceutical and environmental samples .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylisoxazole involves its interaction with bromodomain-containing proteins. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins. By binding to these bromodomains, this compound can inhibit the interaction between bromodomains and acetylated lysines, thereby modulating gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isoxazoles

4-Iodo-3,5-dimethylisoxazole (CAS: 10557-85-4)

- Molecular formula: C₅H₆INO

- Molecular weight : ~223 g/mol (estimated)

- Key differences :

5-Bromo-4,6-dimethyl-2-phenyl-2H-1,3-oxazine-2-carboxylate

- Synthesis : Derived from 4-bromo-3,5-dimethylisoxazole via rhodium-catalyzed ring expansion (96% yield) .

- Reactivity : The oxazine ring enhances stability and enables diverse downstream modifications, unlike the parent isoxazole .

Brominated Heterocycles with Varied Cores

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)

4-Bromo-1H-indole

- Reactivity in Sonogashira coupling: Achieves 87% yield under mild conditions, whereas this compound requires elevated temperatures (60°C) and suffers from instability (61% conversion, low isolated yield) .

- Steric effects : The methyl groups in this compound hinder catalytic access, reducing efficiency .

Catalytic Compatibility and Stability

- Cross-Ullmann reactions: this compound causes catalyst poisoning in Ni/Pd systems, halting reactivity entirely.

- Stability : Purification challenges due to decomposition limit isolated yields of this compound, whereas 4-bromo-1H-indole is more robust .

Functional Derivatives

4-[(4-Bromophenyl)diazenyl]-3,5-dimethylisoxazole

Biological Activity

4-Bromo-3,5-dimethylisoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₅H₆BrNO and features a bromine atom at the 4-position along with two methyl groups at the 3 and 5 positions of the isoxazole ring. This unique structure contributes to its varied biological activities and interactions with biological targets.

The primary biological activities of this compound are attributed to its ability to inhibit specific proteins involved in cancer progression. Notably, it has been identified as an inhibitor of bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, which plays a critical role in regulating gene transcription associated with cancer cell proliferation.

Inhibition of BRD4

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on BRD4. For example:

- Compound DDT26 , derived from this scaffold, showed an IC50 value of 0.237 ± 0.093 μM against BRD4.

- Another derivative demonstrated an IC50 of 162 nM against colorectal cancer cells (HCT116), indicating strong antiproliferative activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the compound's potential in therapeutic applications:

- Colorectal Cancer Study : A study reported that a bivalent inhibitor containing the 3,5-dimethylisoxazole motif significantly inhibited HCT116 cell proliferation with an IC50 value of 162 nM . This compound also down-regulated c-MYC protein levels and up-regulated HEXIM1 expression, showcasing its potential for cancer therapy .

- Acute Myeloid Leukemia (AML) : Cellular studies indicated that derivatives of this compound exhibited strong antiproliferative effects on MV4;11 acute myeloid leukemia cells.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the Kac pocket of BRD4, forming hydrogen bonds that stabilize this interaction. This binding is crucial for its role as an inhibitor and highlights its therapeutic potential targeting epigenetic regulators.

Q & A

Q. Synthetic Optimization

Q1: How can researchers optimize the bromination of 3,5-dimethylisoxazole to achieve high regioselectivity for 4-bromo substitution? Answer: Bromination regioselectivity in isoxazoles is influenced by steric and electronic factors. In 3,5-dimethylisoxazole, the 4-position is activated due to electron-donating methyl groups at positions 3 and 5. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) can selectively brominate the 4-position. Monitoring reaction progress via H NMR (disappearance of the 4-H proton signal) and GC-MS ensures selectivity. Post-synthesis purification via recrystallization (water-ethanol) or column chromatography enhances purity .

Q. Role in Medicinal Chemistry

Q2: What methodologies are employed to evaluate 4-Bromo-3,5-dimethylisoxazole as a precursor in developing bromodomain inhibitors? Answer: The bromine atom in this compound enables functionalization via Suzuki-Miyaura coupling or nucleophilic substitution to introduce aryl/heteroaryl groups. These derivatives mimic acetylated lysine residues, critical for binding bromodomains. Affinity is assessed using fluorescence anisotropy or ITC, while selectivity is determined via competitive binding assays against BET family proteins (BRD2/3/4). X-ray crystallography of ligand-bound bromodomains (e.g., BRD4) guides structure-based optimization .

Q. Analytical Characterization

Q3: What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound? Answer:

- NMR Spectroscopy: H NMR confirms substitution patterns (e.g., singlet for 4-H proton at δ ~6.1 ppm in derivatives). C NMR identifies deshielded carbons adjacent to bromine.

- GC/HPLC: Purity (>98%) is verified using GC (non-polar columns) or HPLC (C18 reverse-phase).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 176.01 for CHBrNO) .

Q. Mechanistic Studies

Q4: How do researchers investigate the reactivity of the bromine substituent in cross-coupling reactions for functionalizing this compound? Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids is optimized by screening ligands (e.g., XPhos), bases (KCO), and solvents (toluene/EtOH). Kinetic studies via F NMR or in situ IR track reaction progress. Computational DFT analysis predicts transition states and activation barriers for C-Br bond cleavage .

Q. Computational Modeling

Q5: Which computational approaches are utilized to predict the binding affinity of this compound derivatives to bromodomains? Answer: Docking simulations (AutoDock Vina) align derivatives into bromodomain acetyl-lysine binding pockets. Molecular dynamics (MD) simulations assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculates ΔG. Pharmacophore models prioritize substituents enhancing hydrophobic/π-π interactions (e.g., 4-aryl groups) .

Q. Contradictory Data Resolution

Q6: How should discrepancies in reported synthetic yields or reaction conditions for this compound derivatives be systematically addressed? Answer: Reproduce experiments under controlled conditions (solvent purity, inert atmosphere). Use design of experiments (DoE) to isolate variables (temperature, catalyst loading). Compare analytical data (e.g., melting points, NMR) with literature. If inconsistencies persist, propose mechanistic hypotheses (e.g., competing pathways) and validate via intermediate trapping or isotopic labeling .

Q. Functional Group Compatibility

Q7: What strategies mitigate side reactions when introducing sensitive functional groups to this compound? Answer: For acid-sensitive groups (e.g., acetals), use mild bases (NaHCO) and low temperatures. Protect amines via Boc groups before bromination. For Pd-catalyzed reactions, employ scavengers (e.g., polymer-bound thiourea) to remove residual Pd. Monitor reaction progress via TLC to prevent over-functionalization .

Q. Stability and Storage

Q8: What protocols ensure the long-term stability of this compound in storage? Answer: Store under inert gas (Ar) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis. Add stabilizers (BHT) if radical-mediated decomposition is observed .

Q. Tables

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 176.01 g/mol | |

| Purity (GC) | >98.0% | |

| Melting Point | Not reported (decomposes at >150°C) | |

| Key Synthetic Use | Bromodomain inhibitor precursor |

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHZPSUAMYIFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312447 | |

| Record name | 4-Bromo-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10558-25-5 | |

| Record name | 10558-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-3,5-dimethylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.